
Ropivacaine mesylate
Vue d'ensemble
Description
Le Mésilate de Ropivacaïne est un médicament anesthésique local appartenant au groupe des aminoamides. Il est couramment utilisé pour l'anesthésie régionale et la gestion de la douleur. Le composé est connu pour ses effets de longue durée et sa cardiotoxicité réduite par rapport à d'autres anesthésiques locaux comme la bupivacaïne .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Mésilate de Ropivacaïne est synthétisé par une série de réactions chimiques à partir de la 2,6-diméthylanilineLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
Dans les milieux industriels, la production du Mésilate de Ropivacaïne implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus comprend des étapes de purification telles que la cristallisation et la filtration pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Mésilate de Ropivacaïne subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation de produits désalkylés.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique, conduisant à différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les conditions impliquent souvent l'utilisation d'agents halogénants et de catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés et désalkylés, qui sont excrétés dans l'urine .
Applications de la recherche scientifique
Le Mésilate de Ropivacaïne a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des anesthésiques locaux.
Biologie : Investigated for its effects on nerve cells and pain pathways.
Médecine : Largement utilisé en milieu clinique pour l'anesthésie régionale et la gestion de la douleur.
Industrie : Employé dans le développement de formulations à libération prolongée pour des effets analgésiques prolongés
Mécanisme d'action
Le Mésilate de Ropivacaïne agit en bloquant la génération et la conduction des impulsions nerveuses. Il augmente le seuil d'excitation électrique dans le nerf, ralentit la propagation de l'impulsion nerveuse et réduit la vitesse d'augmentation du potentiel d'action. Ceci est obtenu en inhibant l'afflux d'ions sodium à travers les canaux sodium de la membrane cellulaire nerveuse .
Applications De Recherche Scientifique
Clinical Applications in Anesthesia
Epidural Anesthesia and Pain Management
Ropivacaine mesylate is primarily utilized for epidural anesthesia, offering effective pain relief during and after surgical procedures. Studies indicate that it provides a favorable balance between sensory and motor nerve block, allowing patients to retain motor function while achieving analgesia. A study demonstrated that this compound administered epidurally significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models, with prolonged effects when used in sustained-release formulations .
Combination with Adjuvants
Research has shown that combining this compound with adjuvants such as dexmedetomidine or dexamethasone can enhance its analgesic effects. In a thoracic paravertebral nerve block study, the addition of dexmedetomidine resulted in lower postoperative pain scores and reduced opioid consumption . This combination therapy is particularly beneficial in managing postoperative pain, leading to quicker recovery times and decreased need for additional analgesics.
Neurotoxicity Studies
Despite its clinical efficacy, concerns regarding the neurotoxic potential of this compound have emerged. A study on PC12 cells revealed that exposure to varying concentrations of this compound induced apoptosis through the up-regulation of the Fas/FasL pathway. The research indicated that higher concentrations of this compound significantly decreased cell viability and increased necrosis and apoptosis rates . This finding underscores the importance of carefully monitoring dosages to minimize neurotoxic effects during clinical use.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic applications. A recent study developed a UPLC-MS/MS method for quantifying ropivacaine and its metabolite 3-hydroxy ropivacaine in cerebrospinal fluid. This method allows for precise monitoring of drug levels during clinical applications, ensuring effective pain management while minimizing adverse effects .
Case Studies and Clinical Trials
Numerous clinical trials have assessed the effectiveness of this compound in various surgical settings. For instance, a systematic review highlighted its effectiveness as an alternative to traditional anesthetics in epidural anesthesia, demonstrating comparable safety profiles while providing superior analgesic properties . Additionally, case studies involving pediatric patients undergoing upper limb surgery reported successful outcomes with minimal side effects when utilizing ultrasound-guided techniques with this compound .
Summary of Findings
Mécanisme D'action
Ropivacaine Mesilate works by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by inhibiting sodium ion influx through sodium channels in the nerve cell membrane .
Comparaison Avec Des Composés Similaires
Composés similaires
Bupivacaïne : Connu pour ses effets anesthésiques puissants mais sa cardiotoxicité plus élevée.
Lidocaïne : Largement utilisé mais a une durée d'action plus courte que le Mésilate de Ropivacaïne.
Mépivacaïne : Structure similaire mais propriétés pharmacocinétiques différentes .
Unicité
Le Mésilate de Ropivacaïne est unique en raison de sa cardiotoxicité réduite et de sa durée d'action plus longue. Il procure un soulagement efficace de la douleur avec un risque moindre d'effets indésirables, ce qui en fait un choix privilégié pour de nombreuses applications cliniques .
Activité Biologique
Ropivacaine mesylate is an amide-type local anesthetic that has gained prominence in clinical settings for its efficacy in pain management during surgical procedures and its potential for regional anesthesia. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, therapeutic applications, and relevant case studies.
Absorption and Distribution
This compound exhibits a high bioavailability of approximately 87% to 98% when administered epidurally. It has a steady-state volume of distribution of about 41 ± 7 liters, indicating significant tissue binding and distribution capabilities . The compound is predominantly bound to plasma proteins (94%), primarily α1-acid glycoprotein, which influences its pharmacological activity and duration of action .
Metabolism
The metabolism of ropivacaine occurs mainly in the liver through the CYP1A2 enzyme, leading to various metabolites, including 3-OH-ropivacaine and N-dealkylated metabolites like PPX. These metabolites exhibit reduced pharmacological activity compared to the parent compound . The elimination half-life ranges from 1.6 to 6 hours depending on the route of administration .
Excretion
Approximately 86% of ropivacaine is excreted via the kidneys, with both unchanged drug and metabolites present in urine. This renal clearance is crucial for understanding dosing regimens, especially in patients with compromised renal function .
Ropivacaine acts primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of neuronal membranes. This action prevents the propagation of action potentials along nerve fibers, thereby producing local anesthesia. Its selectivity for sensory fibers over motor fibers allows for effective pain relief with minimal motor blockade, making it advantageous in surgical settings .
Pain Management
This compound is extensively used for managing acute postoperative pain and chronic pain conditions. Its application in epidural anesthesia has been well-documented, demonstrating effective analgesia with a favorable safety profile compared to other local anesthetics like bupivacaine .
Case Studies
- Epidural Analgesia : A study involving rats demonstrated that epidural administration of this compound significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models. The biological half-effective duration was approximately 3 hours .
- Sustained Release Formulation : Research on a sustained release lipid formulation showed that it could prolong the analgesic effects of this compound significantly compared to standard injections. In this study, higher doses resulted in longer durations of motor blockade and analgesia, indicating potential for improved clinical outcomes in pain management .
- Microneedle Delivery : Innovative approaches such as dissolving microneedles for intradermal delivery have been explored to enhance patient comfort and reduce systemic side effects associated with parenteral administration. This method showed promising results with over 60% drug delivery into skin layers without significant discomfort during administration .
Safety Profile
This compound is generally well-tolerated; however, adverse effects can occur if administered improperly or in excessive doses. Common side effects include central nervous system (CNS) toxicity (e.g., seizures) and cardiovascular effects (e.g., hypotension) due to systemic absorption . Notably, it has a lower incidence of cardiotoxicity compared to bupivacaine, making it a safer alternative for regional anesthesia .
Table: Comparison of this compound with Other Local Anesthetics
Property | This compound | Bupivacaine | Levobupivacaine |
---|---|---|---|
Cardiotoxicity | Low | High | Moderate |
Duration of Action | Moderate | Long | Moderate |
Protein Binding | 94% | 95% | 97% |
Bioavailability | 87-98% (epidural) | 75-85% (epidural) | 80-90% (epidural) |
Propriétés
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
Record name | Ropivacaine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPIVACAINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.